molecular formula C17H18O4 B8801993 1-(5-Ethyl-2,4-dihydroxy-phenyl)-2-(4-methoxyphenyl)ethanone CAS No. 96644-03-0

1-(5-Ethyl-2,4-dihydroxy-phenyl)-2-(4-methoxyphenyl)ethanone

Cat. No.: B8801993
CAS No.: 96644-03-0
M. Wt: 286.32 g/mol
InChI Key: GWWHYRTVXNSDII-UHFFFAOYSA-N
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Description

1-(5-Ethyl-2,4-dihydroxy-phenyl)-2-(4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C17H18O4 and its molecular weight is 286.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

96644-03-0

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C17H18O4/c1-3-12-9-14(17(20)10-15(12)18)16(19)8-11-4-6-13(21-2)7-5-11/h4-7,9-10,18,20H,3,8H2,1-2H3

InChI Key

GWWHYRTVXNSDII-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C(=O)CC2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Ethylbenzene-1,3-diol (17.5 g, 159 mmol) and 4-methoxyphenylacetic acid (26.4 g, 159 mmol) was heated with boron trifluoride dietherate solution (100.7 ml, 795 mmol) to 90° C. for 3 hours. The mixture was then cooled to 50° C. before it was added to a stirred solution of 10% aqueous sodium acetate (11). The resulting mixture was stirred at room temperature over night at room temperature. The resulting solid was filtered off dissolved in a minimum volume of methanol and pre-absorbed onto silica gel. For the initial purification the crude material was chromatographed, eluting with an increasingly polar mixture of methylene chloride/methanol (95/5 to 90/10). The fractions containing product were grouped into two groups, evaporated under vacuum to give a solid which was triturated with diethyl ether in a further purification step. The title compound was obtained in three portions of varying purity as an off white solid from combined purest fractions (10.78 g, 26.2%) the less pure fractions (7.56 g, 18.4%) and from the combined, evaporated mother liquors after renewed trituration with iso-hexane/diethylether to give the title product (6.32 g, 15.4%). 1H NMR Spectrum (purest solid): δH (300 MHz, CDCl3) 1.22 (3H t, J=7.5 Hz), 1.63 (1H, s), 2.57 (2H q, J=7.5 Hz), 3.79 (3H, s), 4.16 (2H d, J=3.0 Hz), 5.52 (1H, s), 6.30 (1H, s), 6.85-6.90 (2H, m), 7.16-7.21 (2H, m), 7.59 (1H, s), 12.51 (1H, s); Mass Spectrum: (M+H−) 258.20.
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